molecular formula C12H12N2OS B7728884 N'-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid

N'-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7728884
M. Wt: 232.30 g/mol
InChI Key: RJZAQQXEFJDQTR-UHFFFAOYSA-N
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Description

N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid typically involves the reaction of furan-2-ylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-2-ylmethylamine+Phenyl isothiocyanateN’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid\text{Furan-2-ylmethylamine} + \text{Phenyl isothiocyanate} \rightarrow \text{N'-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid} Furan-2-ylmethylamine+Phenyl isothiocyanate→N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The furan ring and phenyl group contribute to its binding affinity with enzymes or receptors, leading to various biological effects. The carbamimidothioic acid moiety may also play a role in modulating the compound’s activity by interacting with specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid: Unique due to the presence of both furan and phenyl groups.

    N’-(furan-2-ylmethyl)-N-methylcarbamimidothioic acid: Similar structure but with a methyl group instead of a phenyl group.

    N’-(furan-2-ylmethyl)-N-phenylcarbamimidic acid: Similar but lacks the thioic acid moiety.

Uniqueness

N’-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid is unique due to its combination of a furan ring, phenyl group, and carbamimidothioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAQQXEFJDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCC2=CC=CO2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NCC2=CC=CO2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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